bicyclo[3.3.1]nonan-2-one semicarbazone

Organic Synthesis Medicinal Chemistry Analytical Chemistry

Researchers requiring a conformationally rigid semicarbazone scaffold often face supply inconsistency and ill-defined hydrogen-bonding properties. This bicyclo[3.3.1]nonan-2-one semicarbazone (C10H17N3O, MW 195.26 g/mol) resolves these issues: - Offers 2 H-bond donors & 3 acceptors (TPSA 64.5 Ų) for reproducible supramolecular assembly. - Serves as a direct precursor to privileged pyrazoline/triazole heterocycles. - Enables ring-expansion to bicyclo[4.3.1]decane systems found in bioactive natural products. Supplied with full analytical characterization; reliable custom synthesis routes ensure batch-to-batch reproducibility for critical research programs.

Molecular Formula C10H17N3O
Molecular Weight 195.26 g/mol
Cat. No. B5378747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebicyclo[3.3.1]nonan-2-one semicarbazone
Molecular FormulaC10H17N3O
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESC1CC2CCC(=NNC(=O)N)C(C1)C2
InChIInChI=1S/C10H17N3O/c11-10(14)13-12-9-5-4-7-2-1-3-8(9)6-7/h7-8H,1-6H2,(H3,11,13,14)/b12-9+
InChIKeyRGGLASWWZWZVPR-FMIVXFBMSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bicyclo[3.3.1]nonan-2-one Semicarbazone: Profile & Procurement


Bicyclo[3.3.1]nonan-2-one semicarbazone (C10H17N3O, MW 195.26 g/mol) is a bicyclic ketone derivative featuring a semicarbazone functional group attached to a rigid bicyclo[3.3.1]nonane scaffold [1]. This compound belongs to a class of semicarbazone derivatives recognized for their utility in organic synthesis and potential biological applications [2]. Its structural rigidity and the presence of multiple hydrogen bond donors/acceptors differentiate it from simpler ketones and oximes, establishing a distinct profile for scientific and industrial selection [3].

Why Generic Substitution of Bicyclo[3.3.1]nonan-2-one Semicarbazone Fails


Substitution of bicyclo[3.3.1]nonan-2-one semicarbazone with structurally related analogs (e.g., parent ketone, oxime, or other semicarbazones) is not equivalent due to fundamental differences in molecular weight, hydrogen bonding capacity, and conformational rigidity that directly impact reactivity, purification, and biological interactions [1]. These differences manifest in altered synthetic outcomes, chromatographic behavior, and potential off-target effects, making precise selection critical for reproducible research and industrial processes [2].

Bicyclo[3.3.1]nonan-2-one Semicarbazone vs. Key Comparators


Molecular Weight & Hydrogen Bonding vs. Parent Ketone

Bicyclo[3.3.1]nonan-2-one semicarbazone exhibits a significantly higher molecular weight (195.26 g/mol) and an increased number of hydrogen bond donors/acceptors (HBD=2, HBA=3) compared to the parent ketone bicyclo[3.3.1]nonan-2-one (MW 138.21 g/mol, HBD=0, HBA=1) [1]. This results in a calculated topological polar surface area (tPSA) of 64.5 Ų for the semicarbazone, versus 17.1 Ų for the ketone, a 277% increase [2]. These differences directly impact solubility, chromatographic retention, and potential for intermolecular interactions.

Organic Synthesis Medicinal Chemistry Analytical Chemistry

Hydrogen Bonding Profile vs. Oxime Derivative

The semicarbazone derivative contains two hydrogen bond donors (vs. one in the oxime) and three hydrogen bond acceptors (vs. two in the oxime), leading to a calculated topological polar surface area (tPSA) of 64.5 Ų, which is 98% higher than the oxime's tPSA of 32.6 Ų [1]. This difference is attributable to the additional urea moiety in the semicarbazone, which provides a distinct hydrogen bonding network capable of forming more complex supramolecular assemblies.

Supramolecular Chemistry Crystal Engineering Medicinal Chemistry

Conformational Rigidity in Ring Expansion

The bicyclo[3.3.1]nonane scaffold, common to the semicarbazone, exhibits conformational rigidity that influences reaction outcomes. Studies on the parent ketone, bicyclo[3.3.1]nonan-2-one, demonstrate that its reaction with diazomethane yields a mixture of ring-expanded products in a ratio of approximately 5:1 (bicyclo[4.3.1]decan-2-one to bicyclo[4.3.1]decan-3-one) [1]. While direct data for the semicarbazone are not available, the presence of the semicarbazone moiety is expected to modulate this reactivity due to its electron-withdrawing nature and hydrogen bonding capacity, potentially altering product distribution or enabling divergent synthetic pathways.

Organic Synthesis Methodology Medicinal Chemistry

Bicyclo[3.3.1]nonan-2-one Semicarbazone: Key Applications


Nitrogen Heterocycle Precursor for Medicinal Chemistry

The semicarbazone functionality serves as a versatile precursor for the synthesis of nitrogen-containing heterocycles, such as pyrazolines and triazoles, which are privileged scaffolds in drug discovery [1]. The rigid bicyclo[3.3.1]nonane core imparts conformational constraint, potentially enhancing target selectivity and metabolic stability compared to more flexible analogs.

Supramolecular & Crystal Engineering Building Block

The enhanced hydrogen bonding capacity of the semicarbazone (HBD=2, HBA=3) relative to the oxime (HBD=1, HBA=2) makes it a superior candidate for constructing supramolecular assemblies and studying non-covalent interactions in the solid state [2]. Its increased topological polar surface area (64.5 Ų vs. 32.6 Ų for the oxime) may facilitate the formation of more complex hydrogen-bonded networks.

Ring-Expanded Bicyclic Scaffold Intermediate

Leveraging the known reactivity of the bicyclo[3.3.1]nonane core in ring expansion reactions, the semicarbazone derivative can be employed as a precursor to bicyclo[4.3.1]decane systems, which are found in various natural products and bioactive molecules [3]. The presence of the semicarbazone group may allow for further functionalization and diversification of the expanded ring system.

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